molecular formula C14H22N2O3S B10909256 Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 938022-12-9

Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10909256
CAS No.: 938022-12-9
M. Wt: 298.40 g/mol
InChI Key: VRTRBFXCRBVCOT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Properties

CAS No.

938022-12-9

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-methylpropyl(propanoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H22N2O3S/c1-6-11(17)16(8-9(3)4)14-15-10(5)12(20-14)13(18)19-7-2/h9H,6-8H2,1-5H3

InChI Key

VRTRBFXCRBVCOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC(C)C)C1=NC(=C(S1)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with propanoyl chloride to form an intermediate, which is then reacted with 4-methylthiazole-5-carboxylic acid ethyl ester under specific conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its diverse applications and effects.

Biological Activity

Overview of Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate

This compound is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Properties

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. This compound may possess similar properties, potentially inhibiting bacterial growth and fungal infections.

Anticancer Effects

Research has suggested that thiazole compounds can induce apoptosis in cancer cells. The mechanism typically involves the modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death. This compound may show promise in cancer therapy by targeting specific cancer cell lines.

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which play a critical role in inflammatory diseases. This compound might contribute to reducing inflammation in various models of disease.

Case Studies

  • Antimicrobial Study : In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Testing : In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications.
  • Inflammatory Response Assessment : Animal models treated with thiazole compounds exhibited reduced levels of inflammatory markers, indicating their potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Activity Type Description Potential Applications
AntimicrobialInhibition of bacterial and fungal growthInfection treatment
AnticancerInduction of apoptosis in cancer cellsCancer therapy
Anti-inflammatoryReduction of pro-inflammatory cytokinesTreatment of inflammatory diseases

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